

measuring thermolysin activity with Fa-Gly-Oh

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Compound of Interest

Compound Name:	Fa-Gly-Oh
CAS No.:	124882-74-2
Cat. No.:	B555853

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Application Note: Measuring Thermolysin Activity with Furanacryloyl-Glycyl-L-Leucine Amide (FAGLA)

Core Directive & Introduction

This guide details the standard spectrophotometric protocol for quantifying Thermolysin (EC 3.4.24.27) activity. While the prompt references "**Fa-Gly-Oh**," it is critical to clarify that **Fa-Gly-OH** (Furanacryloyl-Glycine) is the product of the enzymatic cleavage, not the substrate.

The industry-standard substrate for this assay is Furanacryloyl-Glycyl-L-Leucine Amide (FAGLA). Thermolysin hydrolyzes the peptide bond between Glycine and Leucine, releasing **Fa-Gly-OH** and Leucine Amide. This reaction results in a specific spectral shift that can be monitored continuously at 345 nm.

Why this protocol?

- **Specificity:** The Furanacryloyl (Fa) group acts as a chromophore. Its absorption spectrum shifts upon the cleavage of the adjacent peptide bond.
- **Sensitivity:** The assay allows for continuous kinetic monitoring (progress curves) rather than endpoint determination, providing higher accuracy for

and

determination.

- Robustness: This method, originally described by Feder (1968), remains the gold standard for neutral metalloproteases.

Scientific Principle

Thermolysin is a thermostable, neutral metalloendopeptidase containing a catalytic Zinc ion () and structural Calcium ions (). It preferentially cleaves peptide bonds at the N-terminal side of hydrophobic amino acid residues (like Leucine, Phenylalanine).

The Reaction:

Signal Generation: The hydrolysis causes a decrease in absorbance at 345 nm. The rate of this decrease is directly proportional to the enzymatic activity.

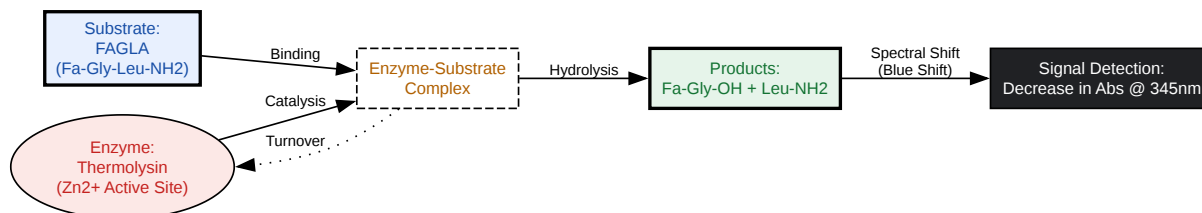
Key Parameters:

- Wavelength: 345 nm
- Pathlength: 1 cm
- Temperature: 25°C (Standard) or 37°C (Physiological)

- ϵ : -310

(The differential molar extinction coefficient).

Mechanism Diagram



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Caption: Kinetic pathway of FAGLA hydrolysis by Thermolysin leading to measurable spectral shift.

Materials & Reagents

Reagents

Component	Description	Storage
Substrate (FAGLA)	N-(3-[2-Furyl]acryloyl)-Gly-Leu-Amide.[1][2] MW: 321.3 g/mol .	-20°C (Desiccated)
Thermolysin	Lyophilized powder (e.g., from Bacillus thermoproteolyticus). [3]	-20°C
Buffer Base	Tris-HCl or HEPES (pH 7.5).	Room Temp
Activator/Stabilizer	Calcium Chloride () and Sodium Chloride ().	Room Temp

Equipment

- UV-Vis Spectrophotometer with temperature control (set to 25°C).
- Quartz cuvettes (1 cm pathlength).
- Analytical balance and pH meter.

Experimental Protocol

Step 1: Buffer Preparation (Assay Buffer)

Target: 50 mM Tris-HCl, 10 mM

, 300 mM

, pH 7.5.

- Dissolve 6.05 g Tris base, 1.47 g
, and 17.53 g
in 800 mL of ultrapure water.
- Adjust pH to 7.5 at 25°C using HCl.
- Adjust final volume to 1 L.
 - Note: High salt (
) promotes enzyme activity and mimics physiological ionic strength.
is strictly required to prevent autolysis of thermolysin.

Step 2: Substrate Solution (FAGLA Stock)

Target: 2.0 mM FAGLA.

- Weigh 32.1 mg of FAGLA.
- Dissolve in 50 mL of Assay Buffer.
- Stir gently; warming slightly (to 30°C) may aid dissolution if cloudy.
 - Stability:[1][2][3][4][5][6][7][8] Prepare fresh daily.

Step 3: Enzyme Preparation

- Dissolve lyophilized Thermolysin in Assay Buffer to a concentration of ~0.1 - 0.5 mg/mL.

- Keep on ice.
 - Critical: Do not use EDTA or chelating agents in any cleaning steps, as they strip the catalytic Zinc and inactivate the enzyme.

Step 4: Assay Procedure (Continuous Read)

- Blanking: Set spectrophotometer to 345 nm. Blank with Assay Buffer.
- Cuvette Setup:
 - Pipette 2.5 mL of FAGLA Substrate Solution into the cuvette.
 - Equilibrate to 25°C for 3-5 minutes.
- Initiation:
 - Add 0.1 mL of Thermolysin Enzyme Solution.
 - Mix immediately by inversion (parafilm) or plastic mixing paddle.
- Measurement:
 - Record absorbance at 345 nm for 3–5 minutes.
 - Obtain the maximum linear rate ().

Data Analysis & Calculations

Calculate the activity in Units. One Unit is defined as the amount of enzyme that hydrolyzes 1.0 mole of FAGLA per minute at pH 7.5 and 25°C.

Where:

- = Slope of the linear portion of the curve (absolute value).
- = Total assay volume (2.6 mL).

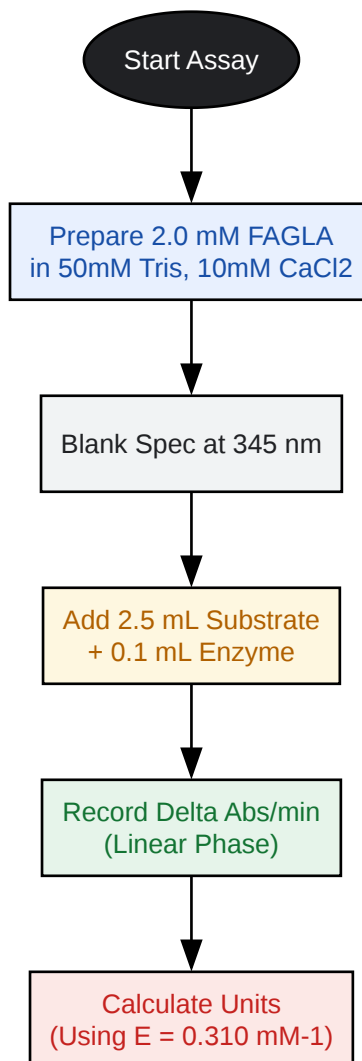
- = Dilution factor of the enzyme (if applicable).
- = Differential Extinction Coefficient (0.310 or 310).
- Note: We use 0.310 because the unit definition is in moles (which aligns with mM volume calculations).
- = Pathlength (1 cm).
- = Volume of enzyme added (0.1 mL).

Simplified Formula:

Troubleshooting & Validation

Observation	Root Cause	Corrective Action
No Activity	Enzyme inactivation via chelation.	Ensure no EDTA/EGTA is present. Add 1 M to buffer if necessary.
Non-linear Rate	Substrate depletion or product inhibition.	Dilute the enzyme 1:10 and repeat. Measure only the first 60 seconds.
High Background	FAGLA precipitation.	Ensure FAGLA is fully dissolved. Filter (0.45 m) if necessary.
Drift	Temperature fluctuation.	Thermolysin activity is highly temperature-dependent. Use a thermostated cuvette holder.

Workflow Logic Diagram



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Caption: Step-by-step workflow for the FAGLA spectrophotometric assay.

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